Diethyl azodicarboxylate
Overview
Description
Diethyl azodicarboxylate (DEAD) is a reagent commonly used for the oxidation of thiols . It is a strong electron acceptor and easily oxidizes a solution of sodium iodide in glacial acetic acid . It also reacts vigorously with hydrazine hydrate producing diethyl hydrazodicarboxylate and evolving nitrogen . DEAD is used in organic synthesis to introduce azo groups .
Synthesis Analysis
Although available commercially, diethyl azodicarboxylate can be prepared fresh in the laboratory, especially if required in pure, non-diluted form. A two-step synthesis starts from hydrazine, first by alkylation with ethyl chloroformate, followed by treating the resulting diethyl hydrazodicarboxylate with chlorine .Molecular Structure Analysis
The molecular structure of Diethyl azodicarboxylate consists of a central azo functional group, RN=NR, flanked by two ethyl ester groups . Its molecular formula is C6H10N2O4 .Chemical Reactions Analysis
DEAD is an aza-dienophile and an efficient dehydrogenating agent, converting alcohols to aldehydes, thiols to disulfides and hydrazo groups to azo groups . It is also a good electron acceptor . While DEAD is used in numerous chemical reactions it is mostly known as a key component of the Mitsunobu reaction .Physical And Chemical Properties Analysis
DEAD is an orange-red liquid which weakens its color to yellow or colorless upon dilution or chemical reaction . It dissolves in most common organic solvents, such as toluene, chloroform, ethanol, tetrahydrofuran and dichloromethane but has low solubility in water or carbon tetrachloride .Scientific Research Applications
Dehydrogenation and Tandem Reactions
- DEAD promotes dehydrogenation of tertiaryamines, leading to the formation of enamines and N-sulfonyl amidine derivatives. This method is mild, general, and efficient, providing a preferable synthesis pathway for a variety of N-sulfonyl amidine derivatives (Xu et al., 2008).
Oxidation Reactions
- As a strong hydrogen acceptor, DEAD is capable of oxidizing several hydrogen or electron donors. Its utility extends to the syntheses of a wide variety of heterocycles (Yoneda, 1980).
Alcohol Dehydrogenation
- DEAD, in combination with ZnBr2, serves as an efficient system for dehydrogenation of alcohols to their corresponding carbonyl compounds. This process has been explored for its scope and limitations (Cao & Grée, 2009).
Ene Reaction and Synthesis of Cyclic Compounds
- DEAD reacts with homoallylic silanes, leading to ene adducts and aiding in the synthesis of cyclic hydrazine derivatives (Sarkar et al., 1996).
Preparation of Esters
- DEAD has been used for the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts. This includes reactions with n-valeric acid and benzoic acid, illustrating its utility in ester formation (Mitsunobu & Yamada, 1967).
Environmental Applications
- A study on soybean oil mixed with DEAD demonstrated self-curing and thickening behavior at room temperature due to crosslinking ene reactions. This finding has implications for environmentally friendly self-curing agents (Biswas et al., 2008).
Alkylation Reactions
- DEAD has been utilized in stereospecific and stereoselective alkylation reactions of active methylene compounds using alcohols, leading to various alkylated products (Kurihara et al., 1981).
Safety And Hazards
DEAD is a valuable reagent but also quite dangerous and explodes upon heating . Therefore, commercial shipment of pure diethyl azodicarboxylate is prohibited in the United States and is carried out either in solution or on polystyrene particles . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes or clothing, and take necessary action to avoid static electricity discharge (which might cause ignition of organic vapors) .
properties
IUPAC Name |
ethyl (NE)-N-ethoxycarbonyliminocarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRKDQNMBBFBR-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/N=N/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194348 | |
Record name | (E)-Diethyl azodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; [Merck Index] | |
Record name | Diethyl azodicarboxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20580 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethyl azodicarboxylate | |
CAS RN |
4143-61-7, 1972-28-7 | |
Record name | Diethyl azodicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Diethyl azodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl azodiformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL AZODICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31B4839S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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